molecular formula C7H10N2O B104977 2-ethyl-6-methyl-1H-pyrimidin-4-one CAS No. 16858-50-7

2-ethyl-6-methyl-1H-pyrimidin-4-one

Cat. No. B104977
CAS RN: 16858-50-7
M. Wt: 138.17 g/mol
InChI Key: GMXCUPXRGWZPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-methyl-1H-pyrimidin-4-one, also known as EMP, is a heterocyclic organic compound with a pyrimidine ring structure. EMP has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

2-ethyl-6-methyl-1H-pyrimidin-4-one has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields. 2-ethyl-6-methyl-1H-pyrimidin-4-one has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been used as a building block in the synthesis of other compounds, such as pyrimidine-based fluorescent dyes and pyrimidine-based ligands for metal ion sensing.

Mechanism Of Action

The mechanism of action of 2-ethyl-6-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to act as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure and function, which can ultimately result in cell death. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division.

Biochemical And Physiological Effects

2-ethyl-6-methyl-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethyl-6-methyl-1H-pyrimidin-4-one can induce cell death in cancer cells, and can inhibit the growth of certain bacteria and fungi. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that 2-ethyl-6-methyl-1H-pyrimidin-4-one can improve cognitive function in animal models of Alzheimer's disease, and can reduce the symptoms of Parkinson's disease.

Advantages And Limitations For Lab Experiments

2-ethyl-6-methyl-1H-pyrimidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. 2-ethyl-6-methyl-1H-pyrimidin-4-one is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 2-ethyl-6-methyl-1H-pyrimidin-4-one in lab experiments. 2-ethyl-6-methyl-1H-pyrimidin-4-one has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 2-ethyl-6-methyl-1H-pyrimidin-4-one also has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for the study of 2-ethyl-6-methyl-1H-pyrimidin-4-one. One area of research could be the development of 2-ethyl-6-methyl-1H-pyrimidin-4-one-based drugs for the treatment of various diseases. Another area of research could be the synthesis of novel 2-ethyl-6-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as increased solubility or longer half-life. 2-ethyl-6-methyl-1H-pyrimidin-4-one could also be used as a building block in the synthesis of other compounds with potential applications in various fields, such as materials science or nanotechnology. Overall, 2-ethyl-6-methyl-1H-pyrimidin-4-one has a wide range of potential applications, and further research is needed to fully explore its potential.

Synthesis Methods

2-ethyl-6-methyl-1H-pyrimidin-4-one can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate and guanidine hydrochloride, the reaction of ethyl acetoacetate and urea, and the reaction of 2-amino-5-methylpyrimidine and ethyl acetoacetate. The most commonly used method is the reaction of ethyl acetoacetate and guanidine hydrochloride, which involves the addition of guanidine hydrochloride to a solution of ethyl acetoacetate in ethanol. The resulting mixture is then heated under reflux for several hours, followed by cooling and filtration to obtain 2-ethyl-6-methyl-1H-pyrimidin-4-one crystals.

properties

IUPAC Name

2-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-8-5(2)4-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXCUPXRGWZPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-6-methyl-1H-pyrimidin-4-one

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